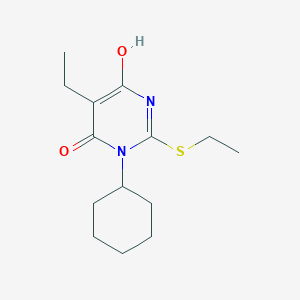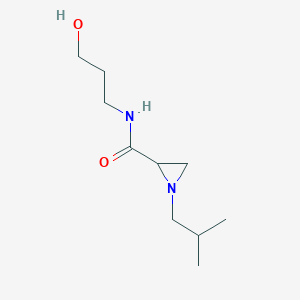
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is a synthetic compound that belongs to the class of pyrimidinones. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, it has been reported to exhibit anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, which makes it suitable for use in a range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its pharmacological effects. Another area of research could involve investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. Finally, future research could explore the potential of this compound as a tool for studying the biology of cancer cells and viruses.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of cyclohexylamine, ethyl 2-chloroacetate, and ethyl mercaptan in the presence of a base such as potassium carbonate. The reaction mixture is heated at reflux temperature for several hours to obtain the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antitumor, and antiviral activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
3-cyclohexyl-5-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-11-12(17)15-14(19-4-2)16(13(11)18)10-8-6-5-7-9-10/h10,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWUJVCICEDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-5-ethyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)

![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)


![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)